Cas no 58577-88-1 ((S)-(-)-2-Amino-3-benzyloxy-1-propanol)
(S)-(-)-2-Amino-3-benzyloxy-1-propanol Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-3-(benzyloxy)propan-1-ol
- (S)-2-Amino-3-Benzyloxy-1-Propanol
- (S)-(-)-2-Amino-3-benzyloxy-1-propanol
- 2-aza-L-tyrosine
- 4-Nitro-3-phenyl-L-alanine
- L-4-Nitrophenylalanine
- L-Phenylalanine,4-nitro
- L-p-Nitrophenylalanine
- O-benzyl-D-serinol
- Phenylalanine,4-nitro
- p-Nitro-L-phenylalanine
- (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
- DTXSID001270357
- MFCD04112477
- H-D-Ser(Bzl)-ol
- 1-Propanol, 2-amino-3-(phenylmethoxy)-, (2S)-
- EN300-92996
- (2S)-2-amino-3-phenylmethoxypropan-1-ol
- DB-023088
- AS-46930
- ZJUOMDNENVWMPL-JTQLQIEISA-N
- (2S)-2-Amino-3-(phenylmethoxy)-1-propanol; (S)-2-Amino-3-(phenylmethoxy)-1-propanol; (S)-2-Amino-3-benzyloxypropan-1-ol
- SCHEMBL2031567
- F10947
- 58577-88-1
- CS-0089909
- (2S)-2-Amino-3-(benzyloxy)propan-1-ol
- AKOS006282491
- (S)-(-)-2-Amino-3-benzyloxy-1-propanol, 97%
-
- MDL: MFCD04112477
- Inchi: 1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
- InChI Key: ZJUOMDNENVWMPL-JTQLQIEISA-N
- SMILES: O(CC1C=CC=CC=1)C[C@H](CO)N
Computed Properties
- Exact Mass: 181.11000
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 55.5Ų
Experimental Properties
- PSA: 55.48000
- LogP: 1.22310
- Sensitiveness: Air Sensitive
(S)-(-)-2-Amino-3-benzyloxy-1-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X48115-1g |
H-D-Ser(Bzl)-ol |
58577-88-1 | 98% | 1g |
¥325.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X48115-5g |
H-D-Ser(Bzl)-ol |
58577-88-1 | 98% | 5g |
¥1623.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X48115-250mg |
H-D-Ser(Bzl)-ol |
58577-88-1 | 98% | 250mg |
¥88.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X48115-25g |
H-D-Ser(Bzl)-ol |
58577-88-1 | 98% | 25g |
¥8115.0 | 2024-07-16 | |
| TRC | A600200-1g |
(S)-(-)-2-Amino-3-benzyloxy-1-propanol |
58577-88-1 | 1g |
$ 150.00 | 2023-09-08 | ||
| TRC | A600200-5g |
(S)-(-)-2-Amino-3-benzyloxy-1-propanol |
58577-88-1 | 5g |
$ 448.00 | 2023-09-08 | ||
| TRC | A600200-25g |
(S)-(-)-2-Amino-3-benzyloxy-1-propanol |
58577-88-1 | 25g |
$ 1768.00 | 2023-09-08 | ||
| AAPPTec | DAS105-1g |
L-Serinol(Bzl) |
58577-88-1 | 1g |
$60.00 | 2024-07-19 | ||
| AAPPTec | DAS105-5g |
L-Serinol(Bzl) |
58577-88-1 | 5g |
$240.00 | 2024-07-19 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52304-1g |
(S)-(-)-2-Amino-3-benzyloxy-1-propanol, 98+% |
58577-88-1 | 98+% | 1g |
¥1519.00 | 2023-05-30 |
(S)-(-)-2-Amino-3-benzyloxy-1-propanol Suppliers
(S)-(-)-2-Amino-3-benzyloxy-1-propanol Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (S)-(-)-2-Amino-3-benzyloxy-1-propanol
Compound CAS No. 58577-88-1: (S)-(-)-2-Amino-3-benzyloxy-1-propanol
The compound with CAS No. 58577-88-1, commonly referred to as (S)-(-)-2-Amino-3-benzyloxy-1-propanol, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its chiral structure, which plays a crucial role in its biological activity and applications. The molecule consists of a propane backbone with an amino group (-NH2) at the second carbon and a benzyloxy group (-O-C6H5) at the third carbon, along with a hydroxyl group (-OH) at the first carbon. The (S) configuration denotes the specific stereochemistry of the molecule, which is essential for its biological effects.
Recent studies have highlighted the importance of (S)-(-)-2-Amino-3-benzyloxy-1-propanol in various pharmacological applications. Researchers have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for use in antioxidant therapies. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of (S)-(-)-2-Amino-3-benzyloxy-1-propanol involves a multi-step process that includes the protection of functional groups and stereoselective reactions to ensure the correct configuration. Advanced techniques such as asymmetric catalysis have been employed to enhance the efficiency and selectivity of the synthesis process. These advancements have not only improved the yield but also reduced the environmental impact of production methods.
In terms of applications, (S)-(-)-2-Amino-3-benzyloxy-1-propanol has shown potential in drug delivery systems due to its ability to enhance bioavailability and target-specific drug release. Its unique structure allows for the formation of stable complexes with various therapeutic agents, thereby improving their efficacy and reducing side effects.
Furthermore, recent research has explored the use of this compound in enzyme inhibition studies. By targeting key enzymes involved in metabolic pathways, (S)-(-)-2-Amino-3-benzyloxy-1-propanol has demonstrated inhibitory effects that could be harnessed for developing novel therapeutic agents. This highlights its versatility and broad applicability in medicinal chemistry.
Despite its promising properties, further studies are required to fully understand the mechanisms underlying its biological activity and to optimize its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of (S)-(-)-2-Amino-3-benzyloxy-1-propanol in various fields of medicine and beyond.
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